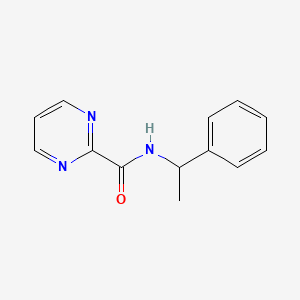

N-(1-phenylethyl)pyrimidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-phenylethyl)pyrimidine-2-carboxamide” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of research in recent years . Various methods for the synthesis of pyrimidines have been described . For instance, a study reported the synthesis of several N-2,4-pyrimidine-N-phenyl-N ′-phenyl ureas . Another study described the structural investigation of twin chiral carboxamide compounds synthesized by slow-evaporation style .Molecular Structure Analysis

Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The structural investigation of twin chiral carboxamide compounds synthesized by slow-evaporation style was described by X-ray analysis .Chemical Reactions Analysis

Pyrimidine derivatives have been known to exhibit a range of pharmacological effects . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Aplicaciones Científicas De Investigación

Inhibition of NF-kappaB and AP-1 Gene Expression

Research conducted by Palanki et al. (2000) on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound structurally related to N-(1-phenylethyl)pyrimidine-2-carboxamide, demonstrated its potential as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This study highlighted the importance of the carboxamide group and the influence of various substitutions on the pyrimidine ring for maintaining activity, which could have implications for designing compounds with improved bioavailability for therapeutic use. The research provides insights into structural modifications that retain or enhance biological activity, which is critical for developing new therapeutics targeting these transcription factors (Palanki et al., 2000).

Antituberculosis Activity

A set of compounds including 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide were synthesized and evaluated by Moraski et al. (2011) for their in vitro anti-tuberculosis activity against various tuberculosis strains. This research indicated that these compounds possess excellent selective potency against multi- and extensive drug-resistant TB with encouraging pharmacokinetics, showing promise as a new class of anti-TB agents (Moraski et al., 2011).

NNMT Inhibitors for Treating Diabetes

Pyrimidine-5-carboxamide compounds have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic disorders, cardiovascular disease, and type 2 diabetes mellitus (T2DM). Research on novel pyrimidine5-carboxamide compounds as NNMT inhibitors by Sabnis (2021) highlighted their potential in treating diabetes, metabolic syndrome, and chronic kidney disease, presenting a new avenue for therapeutic intervention in these prevalent conditions (Sabnis, 2021).

Optimization for Platelet Aggregation Inhibition

Caroff et al. (2014) optimized 2-Phenyl-pyrimidine-4-carboxamide analogs as P2Y12 antagonists, demonstrating their potential in ex vivo potency for the inhibition of platelet aggregation. This study suggests the application of pyrimidine carboxamide derivatives in cardiovascular diseases, highlighting their significance in medical research for developing new therapeutics (Caroff et al., 2014).

DNA Recognition and Binding

Swalley et al. (1996) explored the use of pyrrole−imidazole polyamides for recognizing core sequences in the minor groove of double-stranded DNA, demonstrating the specificity and high affinity of these compounds for DNA binding. This research has implications for the development of molecular tools for genetics and biotechnology, offering a method for targeted interaction with DNA (Swalley et al., 1996).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1-phenylethyl)pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-10(11-6-3-2-4-7-11)16-13(17)12-14-8-5-9-15-12/h2-10H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQSFQDSIAPGSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-phenylethyl)pyrimidine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2383305.png)

![N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2383306.png)

![2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383315.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2383316.png)

![3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383317.png)

![2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2383319.png)

![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2383321.png)

![N-(3-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2383326.png)